molecular formula C15H19NO4 B13457231 trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid

trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid

Cat. No.: B13457231
M. Wt: 277.31 g/mol
InChI Key: LTEORMGXUMWZCU-STQMWFEESA-N
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Description

trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid: is an organic compound with the molecular formula C13H15NO4. It is a derivative of cyclohexanecarboxylic acid, featuring a benzyloxycarbonyl-protected amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the corresponding amine with benzyl chloroformate under basic conditions. The cyclohexanecarboxylic acid moiety can be introduced through various synthetic routes, including cycloaddition reactions or the functionalization of pre-existing cyclohexane derivatives.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of free amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: In chemistry, trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amine functionality.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure allows for the exploration of structure-activity relationships in drug discovery.

Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its ability to undergo various chemical transformations makes it versatile for creating analogs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including materials science and agrochemicals.

Mechanism of Action

The mechanism of action of trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid depends on its specific application. In drug discovery, its molecular targets and pathways would be determined by the nature of the biological activity it exhibits. Typically, the benzyloxycarbonyl group can be cleaved to reveal the active amine, which can interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

  • trans-3-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid
  • cis-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid
  • trans-3-(((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Uniqueness: trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl-protected amino group. This combination allows for selective reactions and the potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13-/m0/s1

InChI Key

LTEORMGXUMWZCU-STQMWFEESA-N

Isomeric SMILES

C1C[C@@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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